

# In-Depth Structural Elucidation of Methyl 4-methoxypyridine-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 4-methoxypyridine-2-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Methyl 4-methoxypyridine-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the spectroscopic data and experimental protocols used to confirm its molecular structure, presenting quantitative data in a clear, tabular format for ease of comparison and analysis.

## Compound Identity and Properties

**Methyl 4-methoxypyridine-2-carboxylate** is a substituted pyridine derivative. Its fundamental properties are summarized below.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub> [1]
Molecular Weight	167.16 g/mol [1][2]
CAS Number	29681-43-4[1][2]
Appearance	White to light yellow powder/crystal
Melting Point	50.0 to 54.0 °C

## Spectroscopic Data and Structural Confirmation

The structural confirmation of **Methyl 4-methoxypyridine-2-carboxylate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

### <sup>1</sup>H Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of **Methyl 4-methoxypyridine-2-carboxylate** exhibits distinct signals corresponding to the aromatic protons and the methyl groups of the ester and ether functionalities.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.54	d	1H	H-6
7.67	d	1H	H-3
6.98	dd	1H	H-5
4.02	s	3H	-OCH <sub>3</sub> (ester)
3.91	s	3H	-OCH <sub>3</sub> (ether)

Solvent: CDCl<sub>3</sub>

## <sup>13</sup>C Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for **Methyl 4-methoxypyridine-2-carboxylate** are consistent with the proposed structure, showing distinct signals for the aromatic carbons, the ester carbonyl carbon, and the methyl carbons.

Chemical Shift (δ) ppm	Assignment
167.5	C=O (ester)
164.0	C-4
150.5	C-6
147.0	C-2
110.0	C-5
108.5	C-3
55.5	-OCH <sub>3</sub> (ether)
52.5	-OCH <sub>3</sub> (ester)

Note: These are predicted values and may vary slightly from experimental data.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Methyl 4-methoxypyridine-2-carboxylate**, the molecular ion peak (M<sup>+</sup>) is expected at an m/z corresponding to its molecular weight.

m/z	Proposed Fragment
167	[M] <sup>+</sup>
136	[M - OCH <sub>3</sub> ] <sup>+</sup>
108	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Methyl 4-methoxypyridine-2-carboxylate** is characterized by absorption bands corresponding to the C=O stretching of the ester, C-O stretching of the ether and ester groups, and C=C and C=N stretching of the pyridine ring. An ATR-IR spectrum of this compound is available on PubChem.[\[1\]](#)

Wavenumber (cm <sup>-1</sup> )	Assignment
~1730	C=O stretch (ester)
~1600, ~1560	C=C and C=N stretch (aromatic ring)
~1250	C-O stretch (aryl ether)
~1100	C-O stretch (ester)

## Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic characterization of **Methyl 4-methoxypyridine-2-carboxylate**.

### Synthesis Protocol

A common method for the synthesis of **Methyl 4-methoxypyridine-2-carboxylate** involves the esterification of 4-chloro-2-pyridinecarboxylic acid followed by a nucleophilic substitution with methoxide.[\[3\]](#)

Materials:

- 4-chloro-2-pyridinecarboxylic acid
- Thionyl chloride
- Methanol
- Sodium methoxide

- Dichloromethane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

#### Procedure:

- A mixture of 4-chloro-2-pyridinecarboxylic acid and thionyl chloride is heated under reflux.
- After cooling, methanol is carefully added, and the mixture is heated to reflux again to perform the esterification.
- The solvent is evaporated, and the residue is dissolved in methanol.
- Sodium methoxide in methanol is added, and the mixture is heated at reflux to substitute the chloro group with a methoxy group.
- The solvent is evaporated, and the residue is partitioned between dichloromethane and saturated sodium bicarbonate solution.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield **Methyl 4-methoxypyridine-2-carboxylate**.

## Spectroscopic Characterization Protocols

### 3.2.1. NMR Spectroscopy

- **Sample Preparation:** A small amount of the purified **Methyl 4-methoxypyridine-2-carboxylate** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer.
- **Data Processing:** The obtained Free Induction Decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

### 3.2.2. Mass Spectrometry

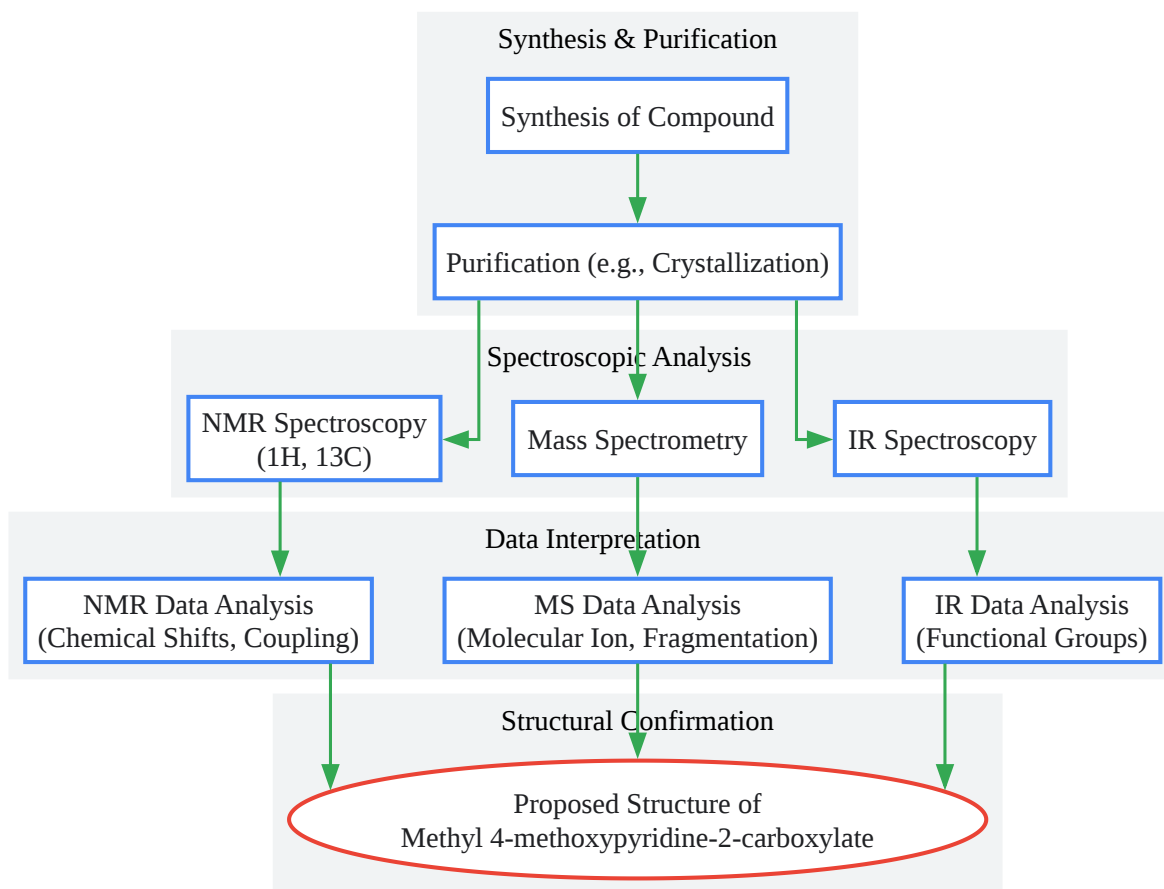
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** The molecules are ionized, for example, by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

### 3.2.3. IR Spectroscopy

- **Sample Preparation:** For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded using an FTIR spectrometer.
- **Data Analysis:** The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

## Visualized Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, as applied to **Methyl 4-methoxypyridine-2-carboxylate**.



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## References

- 1. Methyl 4-methoxypyridine-2-carboxylate | C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub> | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
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